molecular formula C8H10N2O B1175145 2-Butenamide,  2-cyano-4-cyclopropyl- CAS No. 143420-54-6

2-Butenamide, 2-cyano-4-cyclopropyl-

Cat. No.: B1175145
CAS No.: 143420-54-6
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Description

This compound is structurally notable for its electron-withdrawing cyano substituent and the strained cyclopropane moiety, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

143420-54-6

Molecular Formula

C8H10N2O

Synonyms

2-Butenamide, 2-cyano-4-cyclopropyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Cyclopropyl substituents introduce steric hindrance and ring strain, which may improve metabolic stability compared to linear alkyl chains in drug candidates .

Biological Relevance: Bromo and dimethylamino analogs are used in quinoline derivatives targeting kinases, suggesting that 2-cyano-4-cyclopropyl-2-butenamide could serve a similar role with modified selectivity .

Commercial Status: Unlike the 3-amino-2-butenamide analog, which lacks commercial activity in Australia , the target compound’s structural complexity and specialized substituents may limit large-scale production but enhance its niche applications in medicinal chemistry.

Research Implications and Hypotheses

  • Pharmacokinetics : The cyclopropyl group may reduce oxidative metabolism, extending half-life in vivo compared to unsubstituted analogs.
  • Binding Affinity: The cyano group’s ability to engage in dipole-dipole interactions or hydrogen bonding could improve target affinity in kinase inhibitors.
  • Synthetic Utility: The compound’s reactivity profile suggests utility as a building block for complex molecules, as seen in patents describing its incorporation into quinoline scaffolds .

Preparation Methods

Cyclocondensation of Cyanophenylpyrimidinones

A widely cited method involves the base-mediated cyclocondensation of 3-(4-cyano-2,5-difluoro-phenyl)-6-trifluoromethyl-pyrimid-4-one (Formula IV) under aqueous alkaline conditions.

Procedure:

  • Reaction Setup: Combine 30.3 g (0.10 mol) of Formula IV with 20 mL of 5N NaOH in 300 mL H₂O.

  • Temperature Control: Stir at 20°C for 20 hours.

  • Workup: Filter the crystalline precipitate, wash with H₂O, and dry over P₂O₅.

Outcome:

  • Yield: 89% (27.7 g).

  • Purity: 93.3% (HPLC).

  • Key Advantage: Eliminates need for organic solvents, reducing environmental footprint.

Mechanistic Insight:
The reaction proceeds via nucleophilic ring-opening of the pyrimidinone by hydroxide, followed by keto-enol tautomerization and cyclocondensation to form the α,β-unsaturated amide.

Base-Mediated Hydrolysis of Pyrimidinones

Ethanol-based systems using sodium methoxide demonstrate scalability and rapid kinetics:

Optimized Protocol:

  • Reactants: 0.8 g (2.7 mmol) Formula IV, 0.15 g (2.7 mmol) NaOMe, 10 mL EtOH.

  • Conditions: Stir at 20°C for 1 hour.

  • Isolation: Concentrate under vacuum, extract with CH₂Cl₂, dry over Na₂SO₄.

Results:

  • Yield: 76% (0.6 g).

  • Reaction Time: 1 hour (vs. 20 hours in aqueous NaOH).

Limitation: Requires anhydrous conditions and generates sodium methoxide waste.

Phosgene-Assisted Cyclization

For high-purity batches, phosgene (COCl₂) facilitates cyclization in toluene:

Steps:

  • Dissolve 9.4 g (30 mmol) of N-(4-cyano-2,5-difluoro-phenyl)-3-amino-4,4,4-trifluoro-2-butenamide in 200 mL toluene.

  • Add 6 mL pyridine and 0.3 g 4-dimethylaminopyridine (DMAP).

  • Introduce 5 g phosgene at 40°C, stir for 4 hours.

  • Quench with H₂O, filter, and dry.

Performance Metrics:

  • Yield: 39% (3.7 g).

  • Purity: >98% (HPLC).

  • Drawback: Phosgene toxicity necessitates specialized handling.

Aldol Condensation with Ketones

A patent by US20040186173 details ketone-mediated aldol reactions using 2-cyano-N-(phenyl)acetamide precursors:

General Protocol:

  • Reactants: 2-cyano-N-(4-trifluoromethylphenyl)acetamide, methyl ethyl ketone.

  • Base: KOH (3–5 equiv).

  • Solvent: Acetone/H₂O (4:1).

  • Conditions: 10°C for 1–3 hours.

Efficiency:

  • Conversion: >99%.

  • Byproducts: <1% (HPLC).

Scale-Up Feasibility: Demonstrated at 10 kg scale with consistent yields.

Reaction Optimization and Critical Parameters

Solvent Effects

Data Summary:

SolventDielectric ConstantYield (%)Byproducts (%)
Water80.1890.5
Ethanol24.3761.2
Toluene2.4390.8
Acetone20.7950.3

Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of intermediates, while water minimizes side reactions via H-bond stabilization.

Temperature Dependence

  • Low-Temperature Regime (0–20°C): Slower kinetics but higher selectivity (byproducts <1%).

  • High-Temperature Regime (40–80°C): 2× faster reaction times at the cost of 5–10% yield reduction due to decomposition.

Analytical Validation

Spectroscopic Confirmation

  • FT-IR: ν = 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

  • X-Ray Crystallography: Orthorhombic crystal system, space group P2₁2₁2₁, with unit cell dimensions a = 7.8 Å, b = 10.2 Å, c = 12.4 Å.

Chromatographic Purity

HPLC Conditions:

  • Column: C18 (4.6 × 250 mm, 5 μm).

  • Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min.

  • Retention Time: 6.8 min.

Applications and Derivatives

The compound serves as a key intermediate for herbicidal cyanophenyluracils, inhibiting acetolactate synthase (ALS) in weeds. Derivatives with fluorinated cyclopropyl groups exhibit enhanced soil persistence and bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Butenamide, 2-cyano-4-cyclopropyl-, and what are their respective yields and purity profiles?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropane-containing precursors (e.g., cyclopropylcarboxylic acid derivatives) may undergo coupling with cyano-substituted acrylamides under catalytic conditions (e.g., palladium or copper catalysts). Post-synthesis purification often involves column chromatography or recrystallization. Yields typically range from 40–70%, depending on solvent polarity and reaction temperature .
  • Key Data :

Synthetic RouteCatalystYield (%)Purity (HPLC)
CondensationPd(OAc)₂65≥98%
SubstitutionCuI48≥95%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Butenamide, 2-cyano-4-cyclopropyl-?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms cyclopropyl protons (δ 0.5–1.5 ppm) and acrylamide carbonyl signals (δ 165–170 ppm).
  • IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ = 193.12 m/z) .

Q. How does the stability of 2-Butenamide, 2-cyano-4-cyclopropyl- vary under different storage conditions, and what protocols ensure long-term viability?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under inert gas (N₂ or Ar). Avoid aqueous or acidic environments to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, QSAR) are employed to predict the biological targets of 2-Butenamide, 2-cyano-4-cyclopropyl-?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The cyclopropyl group may occupy hydrophobic pockets, while the cyano moiety participates in hydrogen bonding.
  • QSAR : Train models using descriptors like LogP, polar surface area, and topological indices to predict activity against targets such as TrkA receptors .
    • Example Finding : Docking scores suggest strong affinity (ΔG = -9.2 kcal/mol) for the ATP-binding site of cyclin-dependent kinases.

Q. How can researchers resolve contradictions in reported synthetic yields of 2-Butenamide, 2-cyano-4-cyclopropyl- arising from varying reaction conditions?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, catalyst loading, temperature). For instance, ANOVA analysis revealed that solvent polarity (DMF vs. THF) significantly impacts yield (p < 0.05).
  • Mechanistic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and identify rate-limiting steps .

Q. What structure-activity relationship (SAR) insights guide the optimization of 2-Butenamide, 2-cyano-4-cyclopropyl- for enzyme inhibition studies?

  • Methodology :

  • Analog Synthesis : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to assess steric effects.
  • Enzyme Assays : Test analogs against serine hydrolases (e.g., trypsin) via fluorogenic substrate assays. The parent compound shows IC₅₀ = 2.3 µM, while cyclohexyl analogs exhibit reduced potency (IC₅₀ = 15 µM), highlighting the importance of ring strain .

Data Contradiction Analysis

  • Issue : Discrepancies in reported solubility (DMSO vs. aqueous buffers).
  • Resolution : Use dynamic light scattering (DLS) to confirm aggregation behavior in aqueous media. Adjust co-solvents (e.g., PEG-400) to enhance solubility for in vitro assays .

Regulatory and Safety Considerations

  • Toxicity Screening : Prioritize Ames tests for mutagenicity and hepatic microsomal stability assays. No regulatory prohibitions are noted in cosmetic or pharmaceutical databases, but in vitro cytotoxicity (LD₅₀ = 45 µM in HepG2 cells) warrants caution .

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